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Compound of Interest

Compound Name: 5-Methyl-2-pyrazinecarboxylic acid

Cat. No.: B017604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Pyrazinecarboxylic acid and its derivatives represent a versatile class of heterocyclic

compounds that have garnered significant attention in medicinal chemistry. Their unique

structural features and diverse biological activities have established them as privileged

scaffolds in the design of novel therapeutic agents. This technical guide provides an in-depth

overview of the current landscape of pyrazinecarboxylic acid compounds, focusing on their

therapeutic applications, mechanisms of action, and the experimental methodologies used for

their evaluation.

Therapeutic Applications
Derivatives of pyrazinecarboxylic acid have demonstrated a broad spectrum of

pharmacological activities, with the most prominent applications being in the fields of

antimycobacterial, antifungal, and anticancer therapies.[1][2]

Antimycobacterial Activity
Pyrazinamide, a primary antitubercular drug, is a well-known derivative of pyrazine-2-carboxylic

acid. Its active metabolite, pyrazinoic acid, is crucial for its efficacy against Mycobacterium

tuberculosis. Research has focused on synthesizing novel pyrazinecarboxamides to overcome

drug resistance and improve therapeutic outcomes.[1]
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Several pyrazinecarboxylic acid derivatives have exhibited potent antifungal properties.[1] The

mechanism often involves the inhibition of essential fungal enzymes, leading to the disruption

of cell wall synthesis or other vital cellular processes.

Anticancer Activity
The anticancer potential of pyrazinecarboxylic acid compounds is an expanding area of

research.[2] These compounds have been shown to induce apoptosis in various cancer cell

lines through mechanisms that include targeting the Bcl-2 family of proteins and inducing the

generation of reactive oxygen species (ROS).[2]

Quantitative Data Summary
The following tables summarize the in vitro activities of selected pyrazinecarboxylic acid

derivatives against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity of Pyrazinecarboxylic Acid Derivatives
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Compound Target Organism Activity Reference

5-tert-butyl-6-chloro-

N-(4-methyl-1,3-

thiazol-2-yl)pyrazine-

2-carboxamide

Trichophyton

mentagrophytes

MIC = 31.25

µmol·mL⁻¹
[1]

3,5-Bromo-4-

hydroxyphenyl

derivatives of

substituted

pyrazinecarboxylic

acid

Mycobacterium

tuberculosis H₃₇Rv
54-72% inhibition [1]

(4-(6-aminopyrimidin-

4-yl)piperazin-1-yl)(5-

methylpyrazin-2-

yl)methanone (P4)

E. coli, P. aeruginosa,

B. subtilis, S. aureus,

C. albicans

High antimicrobial

activity
[3]

(3-aminopyrazin-2-yl)

(4-(6-aminopyrimidin-

4-yl)piperazin-1-

yl)methanone (P10)

C. albicans MIC = 3.125 µgmL⁻¹ [3]

Table 2: Anticancer Activity of Pyrazinecarboxylic Acid Derivatives

Compound Cancer Cell Line Activity (IC₅₀) Reference

P16 A549 (Lung) 6.11 µM [2]

P16 MCF-7 (Breast) 10.64 µM [2]

P16 HT-29 (Colon) 14.92 µM [2]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of

pyrazinecarboxylic acid compounds.
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Synthesis of N-Aryl-Pyrazine-2-Carboxamides
General Procedure:

A mixture of the appropriate pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride

(1.5 equivalents) in a suitable dry solvent (e.g., toluene, benzene) is refluxed for 1-2 hours.

The excess thionyl chloride and solvent are removed under reduced pressure to yield the

crude pyrazine-2-carbonyl chloride.

The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., acetone, THF).

This solution is added dropwise to a stirred solution of the desired aniline (1 equivalent) and

a base (e.g., pyridine, triethylamine) in a dry aprotic solvent at room temperature.

The reaction mixture is stirred for several hours to overnight.

The solvent is evaporated, and the residue is partitioned between an organic solvent (e.g.,

ethyl acetate) and water.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by recrystallization or column chromatography to afford the

desired N-aryl-pyrazine-2-carboxamide.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of the synthesized compounds against various microbial strains is determined using

the broth microdilution method according to the Clinical and Laboratory Standards Institute

(CLSI) guidelines.

Preparation of Inoculum: A suspension of the microbial strain is prepared in sterile saline or

broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension

is then diluted to achieve the desired final inoculum concentration in the test wells.
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Preparation of Compound Dilutions: Stock solutions of the test compounds are prepared in a

suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in the appropriate

broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter

plate.

Inoculation and Incubation: The prepared microbial inoculum is added to each well

containing the compound dilutions. Positive (microbe and broth) and negative (broth only)

controls are included. The plates are incubated at the appropriate temperature and duration

for the specific microorganism.

Determination of MIC: The MIC is determined as the lowest concentration of the compound

that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the

pyrazinecarboxylic acid derivatives and incubated for a specified period (e.g., 24, 48, or 72

hours).

MTT Addition: After the incubation period, the medium is replaced with fresh medium

containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO,

isopropanol) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a

microplate reader at a wavelength of 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth)

is determined.
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Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine

(PS) to the outer leaflet of the plasma membrane.

Cell Treatment: Cells are treated with the test compound for a specified duration to induce

apoptosis.

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and

centrifuged.

Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and

propidium iodide (PI) are added to the cell suspension.

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC

fluorescence (indicating early apoptosis) is detected in the FITC channel, and PI

fluorescence (indicating late apoptosis or necrosis) is detected in the PI channel.

Signaling Pathways and Mechanisms of Action
The anticancer activity of certain pyrazinecarboxylic acid derivatives is attributed to their ability

to induce apoptosis. Two key signaling pathways implicated are the Bcl-2 family-mediated

intrinsic pathway and the ROS-mediated pathway.

Bcl-2 Family-Mediated Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Pro-

apoptotic members like Bax and Bak promote the release of cytochrome c from the

mitochondria, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. Some

pyrazinecarboxylic acid compounds are thought to act as BH3 mimetics, inhibiting the anti-

apoptotic Bcl-2 proteins and thereby promoting apoptosis.
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Bcl-2 family-mediated apoptotic pathway.

ROS-Mediated Apoptosis
Elevated levels of intracellular reactive oxygen species (ROS) can induce oxidative stress and

trigger apoptosis through various signaling cascades. Some pyrazinecarboxylic acid derivatives

have been shown to increase ROS production in cancer cells, leading to mitochondrial

dysfunction and the activation of apoptotic pathways.
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ROS-mediated apoptotic pathway.
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Conclusion
Pyrazinecarboxylic acid and its derivatives continue to be a rich source of inspiration for the

development of new therapeutic agents. Their diverse biological activities, coupled with their

synthetic tractability, make them an attractive scaffold for medicinal chemists. Further

exploration of their mechanisms of action and structure-activity relationships will undoubtedly

lead to the discovery of more potent and selective drug candidates for a range of diseases.

This guide provides a foundational understanding for researchers and professionals dedicated

to advancing the therapeutic potential of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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